![molecular formula C13H19F2NO3 B2437043 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 2411229-53-1](/img/structure/B2437043.png)
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine is an organic compound that features a phenyl ring substituted with two methoxy groups and a difluoropropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with 2,2-difluoropropyl bromide under basic conditions to form the intermediate 2,2-difluoropropoxy-3,5-dimethoxybenzene. This intermediate is then subjected to a reductive amination reaction with ethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and amination steps, as well as the development of efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The difluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving phenyl derivatives.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine involves its interaction with specific molecular targets. The difluoropropoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Another difluorinated aromatic compound with different substituents.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar methoxy substitutions but different overall structure.
Uniqueness
2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine is unique due to the presence of both difluoropropoxy and methoxy groups, which can confer distinct chemical and biological properties compared to other similar compounds
Propriétés
IUPAC Name |
2-[4-(2,2-difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO3/c1-13(14,15)8-19-12-10(17-2)6-9(4-5-16)7-11(12)18-3/h6-7H,4-5,8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPGUCMEFJOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1OC)CCN)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride](/img/structure/B2436962.png)
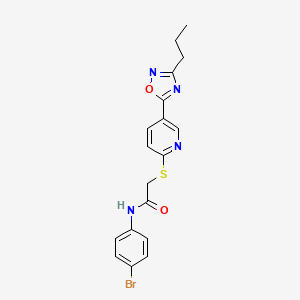

![N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2436965.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)
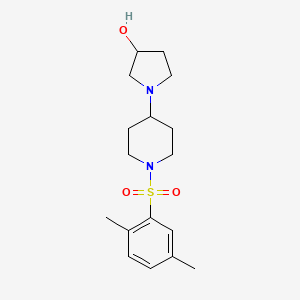
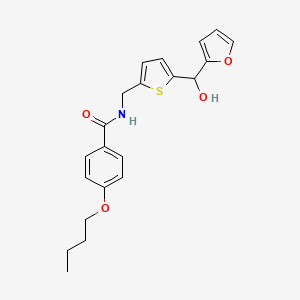
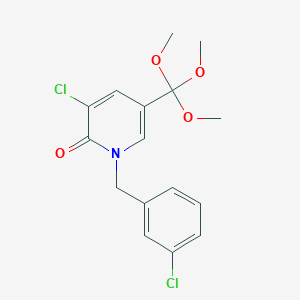

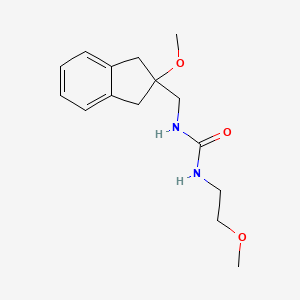
![N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2436981.png)
![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)
